molecular formula C11H15NO2S B3041371 4-(Phenylsulfonyl)piperidine CAS No. 285995-13-3

4-(Phenylsulfonyl)piperidine

Cat. No.: B3041371
CAS No.: 285995-13-3
M. Wt: 225.31 g/mol
InChI Key: PMIWSPDQRMEORO-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The phenylsulfonyl group attached to the piperidine ring significantly alters its chemical properties and potential applications. This compound is of interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenylsulfonyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Piperidine+Phenylsulfonyl chlorideThis compound+HCl\text{Piperidine} + \text{Phenylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Phenylsulfonyl chloride→this compound+HCl

Another method involves the use of phenylsulfonyl fluoride as the sulfonylating agent, which reacts with piperidine under similar conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-(Phenylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylsulfanyl)piperidine
  • 4-(Phenylsulfonyl)pyridine
  • 4-(Phenylsulfonyl)morpholine

Uniqueness

4-(Phenylsulfonyl)piperidine is unique due to the presence of both the piperidine ring and the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(benzenesulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWSPDQRMEORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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